![molecular formula C34H30 B14341979 1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) CAS No. 97143-54-9](/img/structure/B14341979.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) is an organic compound characterized by its complex aromatic structure
Méthodes De Préparation
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis(methylene) with benzylbenzene under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored to achieve consistent product quality.
Analyse Des Réactions Chimiques
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure may offer therapeutic benefits, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) can be compared with similar compounds such as:
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
1,1’-[1,3-Phenylenebis(methylene)]bis[3-(4-nitrophenyl)urea]:
The uniqueness of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) lies in its specific aromatic structure and the versatility it offers in various chemical reactions and applications.
Propriétés
Numéro CAS |
97143-54-9 |
|---|---|
Formule moléculaire |
C34H30 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1,3-bis[(3-benzylphenyl)methyl]benzene |
InChI |
InChI=1S/C34H30/c1-3-10-27(11-4-1)20-29-14-7-16-31(22-29)24-33-18-9-19-34(26-33)25-32-17-8-15-30(23-32)21-28-12-5-2-6-13-28/h1-19,22-23,26H,20-21,24-25H2 |
Clé InChI |
HOUHRVFADJCCJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



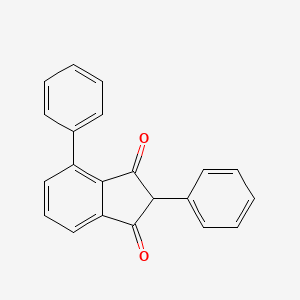
![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
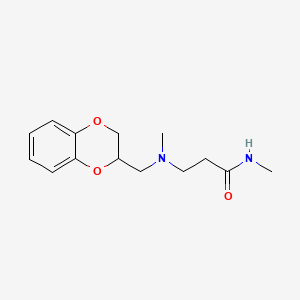
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
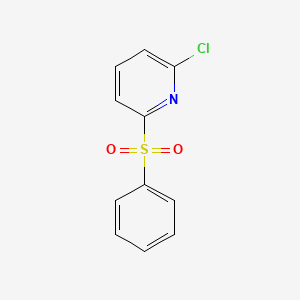
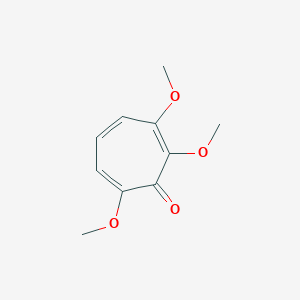
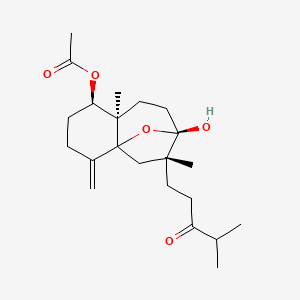
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
